molecular formula C23H21ClFN3O4S B12473977 N-benzyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-benzyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B12473977
M. Wt: 489.9 g/mol
InChI Key: JWMWNGJDIKZVAK-UHFFFAOYSA-N
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Description

N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzamide core structure, which is modified with benzyl, chloro, and fluoro substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the benzamide core.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the chloro and fluoro substituents to the benzamide core through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research and antimicrobial studies.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-{2-[N-(3-CHLORO-4-FLUOROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE is unique due to its specific combination of benzyl, chloro, and fluoro substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H21ClFN3O4S

Molecular Weight

489.9 g/mol

IUPAC Name

N-benzyl-2-[[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C23H21ClFN3O4S/c1-33(31,32)28(17-11-12-20(25)19(24)13-17)15-22(29)27-21-10-6-5-9-18(21)23(30)26-14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,26,30)(H,27,29)

InChI Key

JWMWNGJDIKZVAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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